S-Methyl-L-cysteine sulfoxide

Descripción general

Descripción

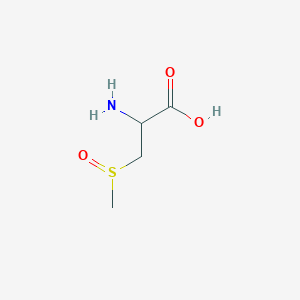

S-Methyl-L-Cysteine-S-oxide is an analog of alliin found in some cruciferous vegetables including cabbage, turnip, cauliflower, and kale . This odorless amino acid is converted through alliinase activity into a volatile thiosulfinate . It is also found in greater concentrations in Brassica vegetables .

Synthesis Analysis

The synthesis of S-Methyl-L-cysteine sulfoxide (SMCSO) involves the direct methylation of cysteine to form S-methyl-L-cysteine followed by sulfur oxygenation . Some workers have suggested that S-methyl-L-cysteine is produced by the reaction of serine with methyl mercaptan, employing the thiomethyl moiety of methionine .

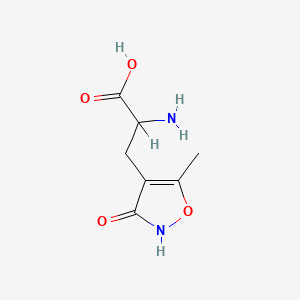

Molecular Structure Analysis

The molecular formula of S-Methyl-L-cysteine sulfoxide is CHNOS. Its average mass is 199.292 Da and its monoisotopic mass is 199.033676 Da .

Chemical Reactions Analysis

Cleaving the β–C–S bond of S-Methyl-L-cysteine produces methanethiol, a relatively reactive compound capable of dimerization and thiol-disulphide disruptive activity if the surrounding conditions are favorable .

Aplicaciones Científicas De Investigación

Cardiometabolic Health

Higher intakes of cruciferous and allium vegetables, which contain S-Methyl-L-cysteine sulfoxide (SMCSO), are associated with a lower risk of cardiometabolic-related outcomes . SMCSO may partially mediate these beneficial effects .

Anti-hyperglycemic Properties

SMCSO has shown favorable anti-hyperglycemic properties in animal and in vitro models . It may alter glucose-related enzymes and improve pancreatic β-cell function .

Anti-hypercholesterolemic Properties

SMCSO may have anti-hypercholesterolemic effects by increasing bile acid and sterol excretion and altering cholesterol-related enzymes .

Antioxidant Properties

SMCSO has demonstrated antioxidant properties, potentially helping to mitigate the oxidative damage observed in various pathologies .

Anticancer Effects

Research has explored the anticancer effects of SMCSO, although more studies are needed to confirm these potential benefits .

Antibacterial Effects

SMCSO has been studied for its antibacterial effects, particularly in relation to its presence in sulfur-rich vegetables .

Neuroprotective Properties

S-Methyl-L-cysteine (SMLC), a substrate in the catalytic antioxidant system mediated by methionine sulfoxide reductase A (MSRA), is naturally present in certain vegetables and has been studied as a therapeutic for neurodegenerative diseases .

Phytoalexin Properties

S-methyl-l-cysteine sulphoxide, a plant secondary metabolite, functions as a phytoalexin with strong anti-microbial activity, preventing pathogenesis in growing plants .

Mecanismo De Acción

Target of Action

S-Methyl-L-cysteine sulfoxide (SMCSO), also known as (2R)-2-Amino-3-(methylsulfinyl)propanoic acid, is a sulfur-rich, non-protein amino acid found almost exclusively within cruciferous and allium vegetables . It is a plant secondary metabolite that functions as a phytoalexin with strong anti-microbial activity, preventing pathogenesis in growing plants .

Mode of Action

The potent biological activity of SMCSO was first identified in ruminant animals as a toxicant, where it was demonstrated to be the ‘kale anaemia factor’ .

Biochemical Pathways

SMCSO is involved in various biochemical pathways. It is thought that methylating agents such as methyl chloride and dimethyl nitrosamine may engender low-level SMCSO excretion via methylation of cysteine within endogenous glutathione, hemoglobin, and other cysteine residues followed by subsequent cleavage and sulfur oxygenation .

Pharmacokinetics

It has been shown that smcso can be measured in human body fluids using isotope-labelled internal standards and liquid chromatography-mass spectrometry (lc-ms) techniques .

Result of Action

The result of SMCSO’s action is multifaceted. It has been shown to have anti-carcinogenic, anti-diabetic, and cardiovascular effects in experimental animals . These effects are likely due to its interaction with various enzymes and biochemical processes in the body.

Action Environment

The action of SMCSO can be influenced by various environmental factors. For example, the concentration of SMCSO in vegetables can vary depending on the soil conditions and other environmental factors . Furthermore, the bioavailability and efficacy of SMCSO can be influenced by factors such as diet and individual metabolic differences .

Safety and Hazards

Direcciones Futuras

Given the abundance and wide distribution of S-Methyl-L-cysteine sulfoxide, it is surprising that it has not been the subject of greater scrutiny as a chemoprotective agent and significant contributor to the purported health benefits of various plant foods . More research into the health benefits of SMCSO, especially for cardiometabolic and inflammatory-based pathology, is warranted .

Propiedades

IUPAC Name |

(2R)-2-amino-3-methylsulfinylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLHPCSGGOGHFW-BUKSALPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306969 | |

| Record name | S-Methyl-L-cysteine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6853-87-8 | |

| Record name | S-Methyl-L-cysteine sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6853-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methyl-L-cysteine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL ALLIIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8W7K73RV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

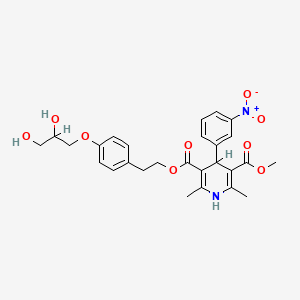

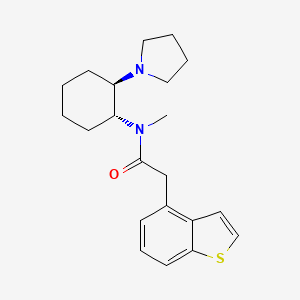

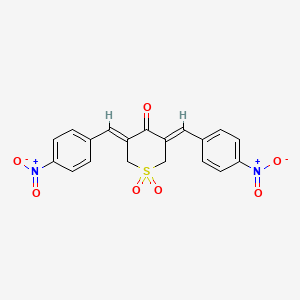

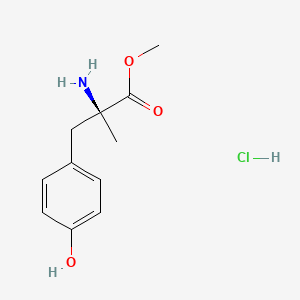

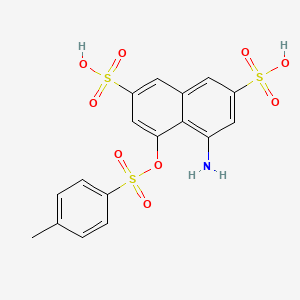

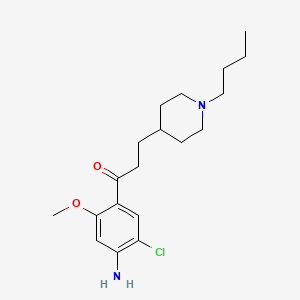

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Anthracenedione, 1-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]-](/img/structure/B1680122.png)

![2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide](/img/structure/B1680123.png)

![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-(trifluoromethyl)benzoyl]amino]pentanedioic acid](/img/structure/B1680125.png)

![8-Methyl-14-phenyl-3-phenylsulfanyl-14-thioniatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,5,7,9(16),10,12-heptaene;chloride](/img/structure/B1680129.png)

![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone hydrochloride](/img/structure/B1680134.png)

![(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-((methylthio)carbonyl)-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B1680136.png)

![(4E)-4-[(1S,2R,3S,6R)-2-[(3S)-3-Cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B1680138.png)